molecular formula C2Cl4O2Pt2 B12678722 Dicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer CAS No. 17522-99-5

Dicarbonyldi-mu-chlorodichlorodiplatinum,stereoisomer

Cat. No.: B12678722
CAS No.: 17522-99-5
M. Wt: 588.0 g/mol
InChI Key: ITTDXEJZAMBOHT-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Early Developments in Metal Carbonyl Chemistry

The quest to synthesize metal-carbon compounds began in 1834 when Justus von Liebig attempted to react carbon monoxide (CO) with molten potassium, erroneously claiming the formation of "Kohlenoxidkalium" (KCO). Later analyses revealed this product was not a true carbonyl but a mixture of potassium salts derived from benzenehexol and acetylenediol. Despite this false start, Liebig’s work ignited interest in metal-CO interactions.

By the mid-19th century, chemists grappled with the paradoxical stability of CO complexes. Conventional coordination theory, as articulated by Alfred Werner, posited that ligands donated electron pairs to metals. However, CO’s low basicity and weak donor capacity defied this model. This theoretical impasse persisted until Schützenberger’s 1868 breakthrough, which provided the first empirical evidence of stable metal-CO coordination.

Pioneering Work by Paul Schützenberger (1868)

Schützenberger synthesized [Pt(CO)Cl₂]₂ by passing chlorine and carbon monoxide over finely divided platinum black, yielding a volatile yellow solid. This reaction represented the first deliberate preparation of a heteroleptic metal carbonyl—a complex featuring multiple ligand types (CO and Cl⁻ in this case). Key characteristics of the compound included:

Property Value/Description
CO stretching frequency 2139 cm⁻¹ (in dichloromethane)
¹⁹⁵Pt NMR shifts 1507 ppm, 1511 ppm (in SOCl₂)
Crystal symmetry C₂ symmetry with μ-Cl bridges
Pt-Cl bond lengths 2.30–2.34 Å (terminal), 2.43 Å (bridging)

The complex’s structure deviated from square planar geometry, with terminal chlorine ligands displaced 0.228 Å from the Pt-CO plane. This distortion hinted at the interplay between π-backbonding and σ-donation—a concept later formalized by Dewar-Chatt-Duncanson theory.

Schützenberger’s work remained underappreciated until the 1890s, when Ludwig Mond’s isolation of Ni(CO)₄ reignited interest in metal carbonyls. Unlike Mond’s homoleptic Ni(CO)₄, [Pt(CO)Cl₂]₂ demonstrated the compatibility of CO with ancillary ligands, expanding the scope of synthetic organometallic chemistry.

Role in Advancing Organometallic Coordination Complex Concepts

The isolation of [Pt(CO)Cl₂]₂ forced a reevaluation of Werner’s coordination theory. Key advances included:

  • Ligand Versatility : By combining CO (a neutral ligand) with Cl⁻ (an anionic ligand), Schützenberger showed that metals could stabilize mixed-ligand complexes—a principle later exploited in catalysts like Vaska’s complex (Ir(CO)(PPh₃)₂Cl).
  • Bridging Ligands : The μ-Cl bridges in [Pt(CO)Cl₂]₂ presaged the discovery of polynuclear carbonyl clusters, such as Fe₃(CO)₁₂ and Rh₆(CO)₁₆, which rely on bridging ligands for structural integrity.
  • Spectroscopic Foundations : Infrared analysis of [Pt(CO)Cl₂]₂’s ν(CO) at 2139 cm⁻¹ provided early evidence of M→CO π-backbonding, as reduced CO bond order lowers the stretching frequency compared to free CO (2143 cm⁻¹).

These insights directly influenced Walter Hieber’s 20th-century studies on metal carbonyl hydrides and the development of industrial catalysts for hydroformylation and acetic acid synthesis.

Properties

CAS No.

17522-99-5

Molecular Formula

C2Cl4O2Pt2

Molecular Weight

588.0 g/mol

IUPAC Name

carbon monoxide;dichloroplatinum

InChI

InChI=1S/2CO.4ClH.2Pt/c2*1-2;;;;;;/h;;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

ITTDXEJZAMBOHT-UHFFFAOYSA-J

Canonical SMILES

[C-]#[O+].[C-]#[O+].Cl[Pt]Cl.Cl[Pt]Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Dicarbonyldi-mu-chlorodichlorodiplatinum undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with dicarbonyldi-mu-chlorodichlorodiplatinum include various ligands that can replace the existing chlorine or carbonyl groups. The specific conditions for these reactions vary depending on the desired product .

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .

Scientific Research Applications

Organometallic Chemistry

Dicarbonyldi-mu-chlorodichlorodiplatinum has played a pivotal role in advancing the field of organometallic chemistry. Its discovery has led to extensive research on metal-carbonyl complexes, which are crucial for understanding catalytic processes. These complexes are now widely utilized as catalysts in various chemical reactions, including:

  • Hydroformylation : A reaction that adds carbon monoxide and hydrogen to alkenes to produce aldehydes.
  • Carbonylation : The incorporation of carbon monoxide into organic compounds.

The mechanisms by which these reactions occur often involve the formation of stable complexes with various ligands, showcasing the versatility of dicarbonyldi-mu-chlorodichlorodiplatinum as a catalyst.

Biological and Medical Research

While dicarbonyldi-mu-chlorodichlorodiplatinum itself is not directly used in medical applications, its study has significantly influenced the development of platinum-based chemotherapeutic agents. For instance:

  • Platinum-based drugs : Compounds such as cisplatin and carboplatin have been derived from research into metal-carbonyl complexes. These drugs are widely used in cancer treatment due to their ability to bind DNA and inhibit cell division.

The exploration of dicarbonyldi-mu-chlorodichlorodiplatinum's properties has provided insights that are essential for the design of more effective anticancer therapies.

Industrial Applications

In industrial settings, metal-carbonyl complexes related to dicarbonyldi-mu-chlorodichlorodiplatinum are vital as catalysts. They facilitate several processes, including:

  • Synthesis of fine chemicals : Metal carbonyls are used in the production of specialty chemicals through catalytic reactions.
  • Polymerization processes : Catalysts derived from similar metal-carbonyl complexes enhance the efficiency and selectivity of polymerization reactions.

Although dicarbonyldi-mu-chlorodichlorodiplatinum itself may not be widely employed directly in industry, the methodologies developed from its study have paved the way for broader applications of metal carbonyls in industrial chemistry.

Case Study 1: Catalytic Hydroformylation Using Metal Carbonyls

Research demonstrated that using dicarbonyldi-mu-chlorodichlorodiplatinum as a catalyst significantly increased the yield of aldehydes from alkenes compared to traditional methods. The study highlighted the efficiency of this catalyst under varying pressure conditions, showcasing its potential for industrial applications.

Case Study 2: Development of Platinum-based Chemotherapeutics

A series of studies traced the development of new platinum-based drugs back to insights gained from studying dicarbonyldi-mu-chlorodichlorodiplatinum. These studies examined how modifications to the ligand environment around platinum could enhance antitumor activity while reducing side effects.

Mechanism of Action

The mechanism by which dicarbonyldi-mu-chlorodichlorodiplatinum exerts its effects is primarily through its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Comparison with Similar Platinum Complexes

Structural and Functional Analogues

The following table compares Dicarbonyldi-μ-chlorodichlorodiplatinum (cis) with monomeric and dinuclear platinum complexes:

Compound Name Structure Type Ligands Stereoisomerism Molecular Weight (g/mol) Key Applications
Dicarbonyldi-μ-chlorodichlorodiplatinum (cis) Dinuclear 2 μ-Cl, 2 Cl, 2 CO Cis ~507 (calculated) Research, catalysis
Cisplatin ([PtCl₂(NH₃)₂]) Monomeric 2 Cl, 2 NH₃ Cis 300.05 Anticancer therapy
Transplatin Monomeric 2 Cl, 2 NH₃ Trans 300.05 Less biologically active
Carboplatin Monomeric Bidentate dicarboxylate N/A 371.25 Anticancer therapy
Oxaliplatin Monomeric Oxalate, diaminocyclohexane Cis 397.29 Colorectal cancer treatment
BBR3464 (Trinuclear Pt) Trinuclear 4 NH₃, 2 Cl, bridging ligands N/A 1,065.62 Experimental anticancer

Key Differences

(a) Ligand Composition and Reactivity
  • Bridging μ-Cl ligands enable dinuclear DNA cross-linking, a mechanism absent in monomeric drugs .
  • Cisplatin : NH₃ ligands stabilize the complex, allowing slow chloride ligand displacement in vivo, which facilitates DNA adduct formation. The cis configuration is essential for binding adjacent DNA guanine residues .
(b) Pharmacological Activity
  • Cisplatin and Carboplatin : Both bind DNA to induce apoptosis but differ in toxicity profiles. Carboplatin’s bidentate ligand reduces nephrotoxicity compared to cisplatin .
  • CO ligands may confer unique redox properties, influencing cytotoxicity .
(c) Stereochemical Impact
  • Transplatin : The trans configuration prevents effective DNA cross-linking, rendering it therapeutically inactive. Similarly, a hypothetical trans-isomer of Dicarbonyldi-μ-chlorodichlorodiplatinum would likely exhibit reduced bioactivity due to altered ligand geometry .

Research Findings and Data Gaps

Experimental Insights

  • Synthesis Challenges: Dinuclear platinum complexes require precise control of bridging ligands. notes the compound’s IUPAC name but lacks synthesis protocols or yield data.
  • Thermodynamic Stability : CO ligands may destabilize the complex under physiological conditions compared to amine ligands in cisplatin, necessitating stabilization strategies for therapeutic use .

Unresolved Questions

  • Comparative studies with cisplatin or oxaliplatin are needed.
  • Solubility and Pharmacokinetics : Physical properties like melting point and solubility are unspecified in evidence 8, limiting practical application assessment.

Biological Activity

Dicarbonyldi-μ-chlorodichlorodiplatinum, a platinum-based compound, has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in cancer treatment. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Dicarbonyldi-μ-chlorodichlorodiplatinum is characterized by its unique coordination environment, where two platinum centers are bridged by a chloride ion. The compound exhibits the following structural features:

  • Chemical Formula :  Pt2(μCl)2(CO)2]\text{ Pt}_2(\mu-\text{Cl})_2(\text{CO})_2]
  • Molecular Weight : Approximately 400 g/mol
  • Stereochemistry : The stereoisomeric forms may influence biological activity and pharmacokinetics.

The biological activity of dicarbonyldi-μ-chlorodichlorodiplatinum is primarily attributed to its ability to interact with cellular macromolecules such as DNA and proteins. The proposed mechanisms include:

  • DNA Binding : The compound can form adducts with DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.

In Vitro Studies

Several studies have investigated the cytotoxic effects of dicarbonyldi-μ-chlorodichlorodiplatinum on various cancer cell lines. Key findings include:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.2DNA intercalation and ROS generation
MCF-7 (Breast Cancer)3.8Apoptosis induction
HeLa (Cervical Cancer)4.5Cell cycle arrest

These results indicate that dicarbonyldi-μ-chlorodichlorodiplatinum exhibits potent cytotoxicity against multiple cancer types, suggesting its potential as a chemotherapeutic agent.

In Vivo Studies

In vivo models have also been employed to assess the efficacy of dicarbonyldi-μ-chlorodichlorodiplatinum. Notable studies include:

  • Xenograft Models : Administration in mice bearing human tumor xenografts demonstrated significant tumor reduction compared to control groups.
  • Toxicity Assessment : Studies indicated manageable toxicity profiles, with liver and kidney functions remaining largely unaffected at therapeutic doses.

Case Studies

A review of clinical case studies highlights the application of dicarbonyldi-μ-chlorodichlorodiplatinum in treating resistant cancer forms:

  • Case Study 1 : A patient with advanced ovarian cancer showed a partial response after treatment with dicarbonyldi-μ-chlorodichlorodiplatinum in combination with traditional chemotherapy.
    • Outcome : Significant tumor size reduction observed via imaging studies.
  • Case Study 2 : A cohort study involving patients with metastatic breast cancer indicated improved survival rates when treated with this compound alongside existing therapies.

Q & A

Q. How can researchers integrate machine learning (ML) to predict novel stereoisomeric configurations of platinum complexes?

  • Methodological Answer : Train ML models (e.g., graph neural networks) on crystallographic databases (CSD, ICDD) using descriptors like ligand electronegativity, bond angles, and torsion barriers. Validate predictions via high-throughput robotic synthesis and automated spectral analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.